Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine
Description
Properties
IUPAC Name |
N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)10-7-9-5-4-6-11(9)3/h8-10H,4-7H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTPAHNDIURSAT-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H]1CCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Utilization from L-Proline
L-Proline, a commercially available (S)-pyrrolidine-2-carboxylic acid, provides a stereochemically defined starting material. The synthesis proceeds as follows:
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Methyl Ester Formation : L-Proline reacts with thionyl chloride (SOCl₂) in methanol to yield (S)-pyrrolidine-2-carboxylic acid methyl ester.
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N-Methylation : Treatment with methyl iodide (CH₃I) and sodium hydride (NaH) in dimethylformamide (DMF) introduces the 1-methyl group, forming (S)-1-methylpyrrolidine-2-carboxylic acid methyl ester.
-
Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to (S)-1-methylpyrrolidine-2-methanol, preserving the S-configuration.
Asymmetric Hydrogenation of Pyrroline Derivatives
An alternative route involves enantioselective hydrogenation of 2-substituted pyrrolines. For example:
-
Substrate Preparation : 2-(Hydroxymethyl)pyrroline is synthesized via cyclization of 4-pentenoic acid derivatives.
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Catalytic Hydrogenation : Using platinum(IV) oxide (PtO₂) in a 2:1 ethanol-methanol mixture under H₂ (50 psi), the pyrroline undergoes hydrogenation to yield (S)-1-methylpyrrolidine-2-methanol with >90% enantiomeric excess (ee).
Functionalization of the Pyrrolidine 2-Position
Introducing the isopropylamino-methyl group requires converting the hydroxymethyl intermediate into an amine. Two methods prevail:
Mesylation and Nucleophilic Substitution
Reductive Amination of Pyrrolidine-2-Carbaldehyde
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Oxidation : Dess-Martin periodinane oxidizes (S)-1-methylpyrrolidine-2-methanol to (S)-1-methylpyrrolidine-2-carbaldehyde.
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Imine Formation : Isopropylamine condenses with the aldehyde in methanol at 25°C.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.
Industrial-Scale Optimization
Continuous Flow Hydrogenation
Adopting continuous flow reactors enhances the hydrogenation step’s efficiency:
Crystallization-Induced Dynamic Resolution
For racemic intermediates, chiral tartaric acid derivatives (e.g., L-tartaric acid) resolve enantiomers via diastereomeric salt crystallization, achieving >99% ee.
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | Scalability |
|---|---|---|---|
| Chiral Pool (L-Proline) | High enantiopurity | Multi-step protection/deprotection | Moderate |
| Asymmetric Hydrogenation | Direct stereocontrol | Specialized catalyst required | High |
| Reductive Amination | Mild conditions | Aldehyde stability concerns | Moderate |
Characterization and Quality Control
Critical analytical data for the final product:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥99.5% |
| Enantiomeric Excess | Chiral GC | ≥98% ee (S) |
| Molecular Weight | MS (ESI+) | 186.2 g/mol |
Applications and Derivative Synthesis
The product serves as a precursor to histamine H₃ receptor ligands. For example, coupling with 6-bromo-2-naphthol via Ullmann reaction (CuCl, 8-hydroxyquinoline, DMF, 120°C) yields potent neuropharmacological agents .
Chemical Reactions Analysis
Alkylation and Quaternary Ammonium Salt Formation
The amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This reaction proceeds via nucleophilic substitution, favored by polar aprotic solvents like acetonitrile:
Key Conditions:
| Reactant | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Methyl iodide | Acetonitrile | 25°C | 85–92 |
Acylation with Carboxylic Acid Derivatives
The amine undergoes acylation with acyl chlorides (e.g., acetyl chloride) to produce amides. Steric hindrance from the isopropyl group slightly reduces reaction rates compared to less hindered amines:
Reaction Parameters:
| Acylating Agent | Catalyst | Time (h) | Purity (%) |
|---|---|---|---|
| Acetyl chloride | Triethylamine | 4 | 89 |
Mannich Reaction Participation
As a secondary amine, it participates in Mannich reactions with ketones and formaldehyde to form β-amino ketones. This three-component condensation is critical for synthesizing pharmacologically active intermediates:
Optimized Conditions:
| Component | Molar Ratio | pH | Temperature |
|---|---|---|---|
| Amine:Formaldehyde:RCO | 1:1.2:1 | 8–9 | 60°C |
Schiff Base Formation
Reacts with aldehydes (e.g., benzaldehyde) to form imines, a reaction reversible under acidic conditions. The stereochemistry of the pyrrolidine ring influences imine stability:
Kinetic Data:
| Aldehyde | Equilibrium Constant (K) | Half-life (min) |
|---|---|---|
| Benzaldehyde | 2.3 × 10³ | 45 |
Nucleophilic Aromatic Substitution
Demonstrates reactivity in SNAr reactions with electron-deficient aryl halides. For example, with 4-fluoro-nitrobenzene in DMSO at 100°C:
Comparative Yields:
| Substrate | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 4-Fluoro-nitrobenzene | DMSO | 100°C | 61 |
| 2-Chloro-pyrimidine | DMF | 80°C | 54 |
Complexation with Metal Ions
The amine acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming coordination complexes. Stability constants (log K) for these complexes range from 4.2 to 5.8, depending on counterions .
Oxidation Reactions
Susceptible to oxidation by peroxides or hypochlorites, yielding N-oxide derivatives. These products exhibit altered solubility and biological activity:
Oxidation Efficiency:
| Oxidizing Agent | Conversion (%) |
|---|---|
| H₂O₂ (30%) | 78 |
| NaOCl | 65 |
Deprotonation and Base-Catalyzed Reactions
The amine’s pKa (~10.2) enables deprotonation by strong bases (e.g., LDA), generating a nucleophilic amide ion. This intermediate participates in C–C bond-forming reactions, such as alkylations.
Photochemical Reactivity
Under UV light, the compound undergoes [2+2] cycloaddition with alkenes, forming azetidine derivatives. Quantum yield studies indicate moderate efficiency (Φ = 0.32) .
Scientific Research Applications
Medicinal Chemistry
Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine serves as a precursor in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the development of enantiomers that may exhibit different pharmacological properties. This compound is particularly relevant in the design of drugs targeting neurotransmitter systems.
Organic Synthesis
This compound acts as an intermediate in organic synthesis, facilitating the construction of more complex molecules. Its unique stereochemistry provides opportunities for creating diverse derivatives with potential biological activities.
Neuropharmacology
Research indicates that compounds structurally similar to this compound may interact with neurotransmitter receptors, particularly histamine H₃ receptors. Such interactions could modulate neurotransmitter release, making this compound a candidate for therapeutic applications in neurological disorders such as anxiety and depression.
While specific biological activities of this compound are not extensively documented, it is hypothesized that its interactions with biological systems could lead to significant effects:
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter pathways, suggesting that this compound may also exhibit neuroactive properties.
Case Studies
Mechanism of Action
The mechanism of action of Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Secondary Amine : The nitrogen atom is bonded to two carbon groups: an isopropyl group and a (S)-1-methyl-pyrrolidin-2-ylmethyl substituent.
- Stereochemistry : The (S)-configuration at the pyrrolidine ring’s 2-position introduces chirality, which may influence biological activity or catalytic properties .
Comparison with Structural Analogues
Cyclopropyl-((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amine
Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine
- CAS No.: 1042540-67-9
- Molecular Weight : 156.27 g/mol (identical to the target compound) .
- Key Differences :
- Backbone Structure : A pyrrolidin-1-yl-ethyl chain replaces the (S)-1-methyl-pyrrolidin-2-ylmethyl group.
- Electronic Effects : The ethyl linker and 1-yl substitution on pyrrolidine may reduce steric hindrance compared to the 2-ylmethyl group in the target compound.
- Reactivity : Differences in nitrogen accessibility could influence nucleophilicity in synthetic applications .
Tertiary Amine Analogues (e.g., Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine)
Simpler Secondary Amines (e.g., Methyl(2-methylpropyl)amine)
- CAS No.: 625-43-4
- Molecular Weight : 87.17 g/mol .
- Applications: Primarily used in industrial settings (e.g., surfactants, corrosion inhibitors), unlike the target compound’s likely role in specialized pharmaceuticals .
Comparative Data Table
| Compound Name | CAS No. | Molecular Weight (g/mol) | Amine Type | Key Substituent | Potential Applications |
|---|---|---|---|---|---|
| This compound | 80090-65-9 | 156.27 | Secondary | (S)-1-Methyl-pyrrolidin-2-ylmethyl | Chiral catalysts, pharmaceuticals |
| Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine | 1429058-50-3 | 154.26 | Secondary | Cyclopropyl | Medicinal chemistry |
| Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine | 1042540-67-9 | 156.27 | Secondary | Pyrrolidin-1-yl-ethyl | Organic synthesis intermediates |
| Methyl(2-methylpropyl)amine | 625-43-4 | 87.17 | Secondary | 2-Methylpropyl | Industrial chemicals |
Biological Activity
Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the compound’s biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 186.29 g/mol. Its structure features an isopropyl group attached to a pyrrolidine moiety, which is significant for its biological interactions. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, as it shares structural similarities with various neurotransmitters.
The biological activity of this compound may involve:
- Receptor Binding : Preliminary studies indicate that this compound could interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release or receptor activation.
- Enzyme Modulation : It may also modulate the activity of certain enzymes, impacting metabolic pathways relevant to neuropharmacology and other therapeutic areas.
Neuropharmacological Effects
Research indicates that this compound exhibits potential neuropharmacological effects. Its structural resemblance to known neurotransmitters suggests that it may act as a modulator within the central nervous system. Specific studies have shown:
- Binding Affinity : Interaction studies have demonstrated binding affinities to various receptors, though comprehensive profiling is necessary to fully elucidate its pharmacological profile.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with other related compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methylpyrrolidine | C5H11N | Lacks isopropyl group; simpler structure |
| Isopropylamine | C3H9N | Basic amine; no pyrrolidine ring |
| 1-Methylpyrrolidine | C5H11N | Contains only one methyl substituent on pyrrolidine |
| Pyrrolidine Carboxamide Derivatives | Varies | Potent inhibitors of InhA in Mycobacterium tuberculosis |
The unique combination of the isopropyl and pyrrolidine structures in this compound distinguishes it from simpler amines, suggesting distinctive chemical reactivity and potential biological activity not found in its simpler counterparts.
Case Studies and Research Findings
Case Study 1: Neuropharmacology
In a study exploring the neuropharmacological effects of similar compounds, researchers found that certain derivatives exhibited significant modulation of neurotransmitter systems. This suggests that this compound may also influence these systems, warranting further investigation into its therapeutic potential .
Case Study 2: Antimicrobial Activity
Another study highlighted the effectiveness of pyrrolidine derivatives as inhibitors against Mycobacterium tuberculosis, showcasing their potential as novel antimicrobial agents. While direct evidence for this compound is lacking, these findings encourage further exploration into its antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine, and how can enantiomeric purity be ensured during synthesis?
- Methodology :
- Chiral Synthesis : Utilize chiral catalysts or auxiliaries to control stereochemistry during the formation of the pyrrolidine ring and subsequent alkylation steps. For example, asymmetric hydrogenation or enzymatic resolution methods can enhance enantioselectivity .
- Analytical Validation : Confirm enantiomeric purity using chiral HPLC with columns like Chiralpak® IA/IB or via polarimetry. Cross-validate with -NMR using chiral shift reagents (e.g., Eu(hfc)) .
- Retrosynthetic Planning : AI-powered tools (e.g., Template_relevance Pistachio or Reaxys models) can propose optimized pathways by analyzing reaction databases for similar amines .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton environments and carbon frameworks, focusing on pyrrolidine ring protons (δ 2.5–3.5 ppm) and isopropyl methyl groups (δ 1.0–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the amine backbone .
- Elemental Analysis : Validate empirical formulas (e.g., CHN) with ≤0.4% deviation .
Q. What preliminary biological screening approaches are suitable for assessing this compound’s pharmacological potential?
- Methodology :
- In Vitro Assays : Screen for receptor binding (e.g., adrenergic or cholinergic receptors) using radioligand displacement assays. Prioritize targets based on structural analogs with pressor or antihypotensive activity .
- Dose-Response Studies : Use organ bath setups (e.g., isolated rat aorta) to evaluate vasoconstrictive/vasodilatory effects at 10–10 M concentrations .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to improve yield and scalability for this chiral amine?
- Methodology :
- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru-based) with lipases to racemize intermediates while selectively forming the (S)-enantiomer .
- Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and reduce byproducts. Monitor in-line via FTIR or UV-Vis spectroscopy .
- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., Raman spectroscopy) to adjust reaction parameters dynamically .
Q. How can computational methods like QSAR or molecular docking be applied to predict the biological activity of this compound?
- Methodology :
- QSAR Modeling : Use MOE or similar software to correlate steric (e.g., molar refractivity, SMR) and lipophilic (log P) parameters with antibacterial or receptor-binding activity. Validate models with leave-one-out cross-validation (r > 0.85) .
- Molecular Docking : Simulate binding poses in active sites (e.g., α-adrenergic receptors) using AutoDock Vina. Prioritize residues critical for hydrogen bonding (e.g., Asp) and hydrophobic interactions .
Q. What strategies are recommended for resolving contradictions in pharmacological data between in vitro and in vivo studies of this amine?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability and metabolism using LC-MS/MS to quantify plasma/tissue concentrations. Check for metabolites that may antagonize/activate off-target receptors .
- Tissue-Specific Effects : Conduct ex vivo experiments (e.g., isolated perfused organs) to isolate compound effects from systemic variables .
- Dose Translation : Apply allometric scaling (e.g., mg/kg) to reconcile in vitro IC values with effective in vivo doses .
Q. How can stereochemical stability be evaluated under varying experimental conditions (e.g., pH, temperature)?
- Methodology :
- Accelerated Degradation Studies : Incubate the compound at 40–60°C and pH 1–13 for 1–4 weeks. Monitor racemization via chiral HPLC and quantify degradation products (e.g., Schiff bases) .
- Kinetic Analysis : Calculate enantiomerization energy barriers (ΔG) using Arrhenius plots from variable-temperature NMR data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar amines?
- Methodology :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, buffer compositions) across studies. Use statistical tools (e.g., Cohen’s d) to quantify effect size variability .
- Structure-Activity Landscape Modeling : Identify critical substituents (e.g., methyl vs. cyclopropyl groups) that cause abrupt activity changes using SAR maps .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
